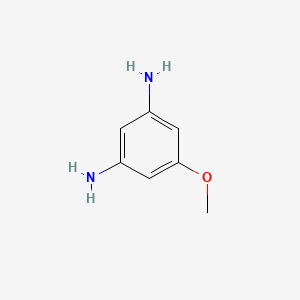
5-Methoxybenzene-1,3-diamine
概要
説明
- 5-Methoxybenzene-1,3-diamine is an organic compound with the following properties:
- Appearance : White to pale yellow crystalline solid.
- Solubility : Soluble in alcohol solvents, slightly soluble in water.
- Melting Point : Approximately 136-138°C.
Synthesis Analysis
- 5-Methoxybenzene-1,3-diamine can be synthesized by reacting substituted anilines (such as p-chloroaniline) with p-methoxyaniline to form the para-substituted diamine, followed by reduction to obtain the target product.
Molecular Structure Analysis
- Chemical Formula: C7H10N2O
- Molecular Weight: 138.17 g/mol
- Density: 1.170±0.06 g/cm³ (Predicted)
- Melting Point: 66°C
- Boiling Point: 198°C (Press: 0.5 Torr)
Chemical Reactions Analysis
- 5-Methoxybenzene-1,3-diamine is commonly used as an organic synthetic intermediate. It can be employed in the preparation of dyes, pharmaceuticals, and polymers.
Physical And Chemical Properties Analysis
- The compound is harmful if swallowed and causes serious eye damage.
- It has a molecular weight of 138.17 g/mol and a predicted density of 1.170 g/cm³.
- The melting point is 66°C, and the boiling point is 198°C (at 0.5 Torr).
科学的研究の応用
Photocatalytic Degradation
One application of 5-methoxybenzene-1,3-diamine derivatives is in the field of photocatalytic degradation. Research indicates that such compounds can be degraded effectively in aqueous suspensions using titanium dioxide (TiO2). This process is influenced by factors like the initial concentration of the compound, pH, irradiation time, and temperature. The degradation follows zero-order kinetics and has applications in environmental remediation, particularly in water purification and treatment (Ökte, Resat, & Inel, 2001).
Fluorescent Nucleosides Synthesis
Another application is in the synthesis of fluorescent nucleosides. Compounds derived from 5-methoxybenzene-1,3-diamine have been used to create fluorescent nucleosides with high fluorescence quantum yield. These are valuable in biochemical and medical research for detecting specific nucleosides in complex mixtures (Guo et al., 2013).
Ion Sensing and Detection
Additionally, derivatives of 5-methoxybenzene-1,3-diamine are useful in the development of sensors, particularly for ion detection. For example, a study describes the use of a diamine compound as an ionophore in a PVC membrane electrode for the potentiometric determination of beryllium ions. This application is significant in environmental monitoring and industrial quality control (Soleymanpour, Rad, & Niknam, 2006).
Atmospheric Chemistry Research
In atmospheric chemistry, studies on methoxybenzene derivatives have provided insights into the reaction mechanisms and rate constants for the ozonolysis of these compounds. This research is essential for understanding the role of such organic compounds in air pollution and their environmental impact (Sun et al., 2016).
Polymer Synthesis
The derivatives of 5-methoxybenzene-1,3-diamine are also integral in synthesizing various polymers. They are used in creating polyimides with different properties, suitable for high-performance materials in engineering and electronics. The synthesis process and resulting properties of these polymers have significant implications in materials science (Hsiao, Yang, & Fan, 1994).
Safety And Hazards
- The substance is harmful if ingested or comes into contact with eyes.
- It is not considered persistent, bioaccumulative, or toxic (PBT) or very persistent and very bioaccumulative (vPvB).
- Proper precautions should be taken during handling.
将来の方向性
- Further research could explore its applications in drug development, polymer synthesis, and other fields.
Remember to handle this compound with care due to its potential hazards. If you have any specific questions or need further details, feel free to ask!
特性
IUPAC Name |
5-methoxybenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDIDKTWHOYFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512526 | |
| Record name | 5-Methoxybenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzene-1,3-diamine | |
CAS RN |
100-96-9 | |
| Record name | 5-Methoxybenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
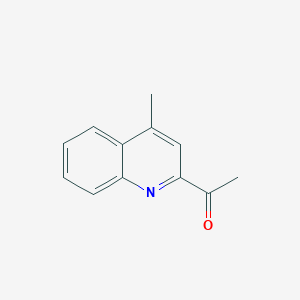
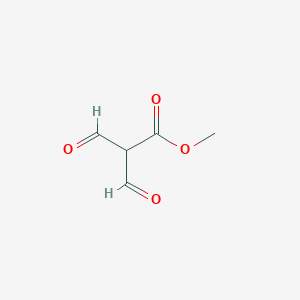
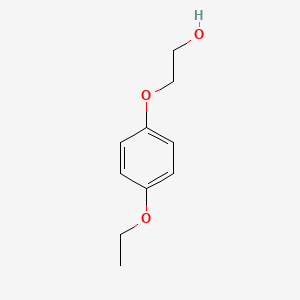
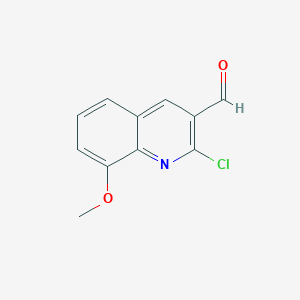
![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
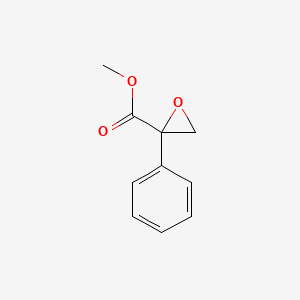
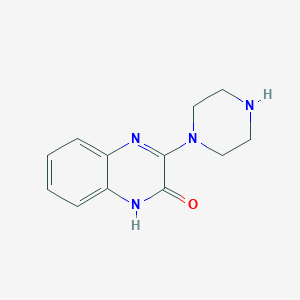
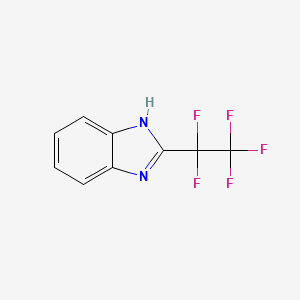
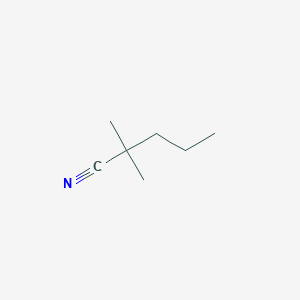
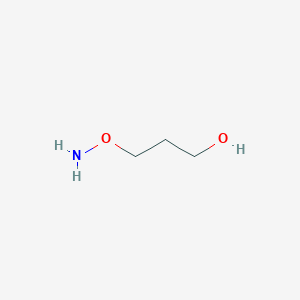
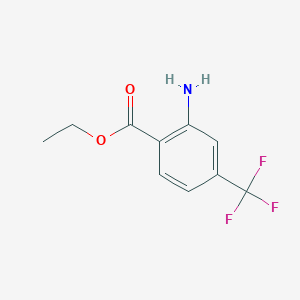
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)